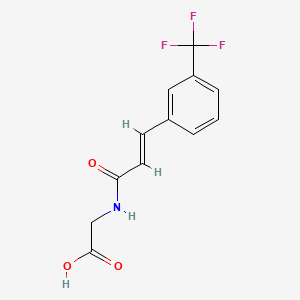

Glycinyl m-(trifluoromethyl)cinnamate

Description

Properties

CAS No. |

1029092-60-1 |

|---|---|

Molecular Formula |

C12H10F3NO3 |

Molecular Weight |

273.21 g/mol |

IUPAC Name |

2-[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C12H10F3NO3/c13-12(14,15)9-3-1-2-8(6-9)4-5-10(17)16-7-11(18)19/h1-6H,7H2,(H,16,17)(H,18,19)/b5-4+ |

InChI Key |

JYMGWJYSVGDUQH-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NCC(=O)O |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NCC(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Stereoselective Synthesis of m-(Trifluoromethyl)cinnamic Acid Precursors

The construction of the cinnamaldehyde (B126680) framework, which serves as a direct precursor to cinnamic acid, is often achieved through aldol (B89426) condensation. This reaction typically involves the base-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone. In the context of m-(trifluoromethyl)cinnamaldehyde synthesis, m-trifluoromethylbenzaldehyde is reacted with acetaldehyde (B116499). google.com

The mechanism proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of m-trifluoromethylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated aldehyde, m-(trifluoromethyl)cinnamaldehyde. thieme-connect.dequora.com The stereoselectivity of the double bond is generally favored towards the more stable E-isomer (trans).

A typical procedure involves a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine in a suitable solvent like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (B95107) (THF). google.com The choice of base and solvent can influence the reaction rate and yield.

Table 1: Aldol Condensation for m-(Trifluoromethyl)cinnamaldehyde Synthesis

| Aromatic Aldehyde | Aliphatic Aldehyde | Base Catalyst | Product |

|---|---|---|---|

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | DBU, Triethylamine, or Diisopropylethylamine | m-(Trifluoromethyl)cinnamaldehyde |

Olefination reactions provide a powerful and versatile alternative for constructing the cinnamate (B1238496) backbone directly from an aldehyde. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are prominently used for this purpose. researchgate.netresearchgate.nettcichemicals.com

In the Wittig reaction, m-trifluoromethylbenzaldehyde is treated with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. A significant advantage of the Wittig reaction is its high degree of regioselectivity, ensuring the double bond forms exclusively at the site of the original carbonyl group. The stereoselectivity can be controlled by the nature of the ylide; stabilized ylides generally favor the E-isomer.

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, simplifying purification. tcichemicals.com This method also typically yields the E-isomer with high selectivity. tcichemicals.com

Table 2: Comparison of Olefination Reactions for Cinnamate Synthesis

| Reaction | Key Reagents | Typical Stereoselectivity | Byproduct | Advantages |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Z-selective (non-stabilized ylides), E-selective (stabilized ylides) | Triphenylphosphine oxide | High reliability and predictability |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Highly E-selective | Water-soluble phosphate ester | Easier byproduct removal |

| Julia Olefination | Phenylsulfonyl Carbanion | Highly E-selective | Sulfone derivatives | Good for complex molecules |

The introduction of the trifluoromethyl group at the meta position of the aromatic ring is a key step in synthesizing the precursor. While m-trifluoromethylbenzaldehyde is a commercially available starting material, understanding the methods for regioselective trifluoromethylation is crucial for synthetic chemists.

Direct C-H trifluoromethylation of aromatic compounds often suffers from a lack of regioselectivity due to the high reactivity of the trifluoromethyl radical. chemrxiv.org However, recent advancements have led to methods that can control the position of trifluoromethylation. One such strategy involves the use of cyclodextrins as additives. chemrxiv.orgacs.orgnih.govchemrxiv.org The aromatic substrate is encapsulated within the cyclodextrin cavity, sterically shielding the ortho and para positions and directing the trifluoromethyl radical to the meta position. chemrxiv.orgacs.orgnih.govchemrxiv.org This method has been shown to proceed with high regioselectivity and in good yields, even on a gram scale. chemrxiv.orgacs.orgnih.govchemrxiv.org

Other approaches to achieve regioselectivity include electrophilic and nucleophilic activation of the aromatic ring, which can direct the trifluoromethylating agent to a specific position. nih.gov These techniques are particularly useful for the synthesis of complex, functionalized aromatic compounds. nih.gov

Approaches for Glycine (B1666218) Unit Incorporation

Once the m-(trifluoromethyl)cinnamic acid precursor has been synthesized and purified, the next stage involves the incorporation of the glycine unit. This is achieved through the formation of an amide bond between the carboxylic acid of the cinnamic acid derivative and the amino group of glycine.

The formation of the amide (peptide) bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. A wide array of peptide coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. uni-kiel.deresearchgate.net

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first coupling reagents used in peptide synthesis. peptidescientific.com It activates the carboxylic acid to form a reactive O-acylisourea intermediate.

Phosphonium (B103445) Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective and generate non-carcinogenic byproducts. peptidescientific.com They form an acyloxy-phosphonium cation intermediate. peptidescientific.com

Uronium/Aminium Salts: 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a widely used uronium salt that exhibits rapid reaction kinetics and a low tendency for racemization, even when coupling sterically hindered amino acids. uni-kiel.depeptidescientific.com

The general procedure involves dissolving the m-(trifluoromethyl)cinnamic acid, the glycine (often as an ester to protect its carboxyl group), the coupling reagent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Example (Acronym) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC | Low cost | Forms insoluble urea byproduct (DCU), potential for racemization |

| Phosphonium Salts | PyBOP | High reactivity, non-carcinogenic byproducts | Higher cost than DCC |

| Uronium/Aminium Salts | HATU | Fast reaction, low racemization, effective for hindered couplings | Relatively expensive |

Chemo- and regioselectivity are paramount in the amidation step, especially if other reactive functional groups are present in the molecule. In the synthesis of Glycinyl m-(trifluoromethyl)cinnamate, the primary challenge is to ensure that the amidation occurs exclusively between the carboxylic acid of the cinnamic acid derivative and the amino group of glycine, without any side reactions.

The use of the aforementioned advanced peptide coupling reagents inherently provides a high degree of chemoselectivity for the formation of the amide bond over other potentially reactive groups like the alkene in the cinnamate backbone. peptidescientific.com Regioselectivity is controlled by the inherent nucleophilicity of the primary amine of glycine versus other potential nucleophilic sites.

Direct C-H amidation reactions, while a burgeoning field, are generally employed to form an amide bond by functionalizing a C-H bond on an aromatic ring. nih.govmdpi.com In the context of this synthesis, the more classical approach of activating a pre-existing carboxylic acid is the standard and most efficient method. The key to ensuring selectivity is the use of protecting groups. For instance, the carboxylic acid of the glycine unit is typically protected as a methyl or ethyl ester during the coupling reaction to prevent self-polymerization or other unwanted reactions. This protecting group is then removed in a final step to yield the desired product.

Design and Synthesis of this compound Analogs

The structural framework of this compound provides a versatile scaffold for the development of new chemical entities with potentially enhanced biological activities. The rational design of analogs focuses on systematic modifications of its key structural components: the phenyl ring, the α,β-unsaturated system, and the glycinyl moiety.

The trifluoromethyl group at the meta-position of the phenyl ring is a critical determinant of the molecule's electronic and lipophilic properties. The design of analogs often involves the introduction of various substituents on the phenyl ring to modulate these properties. The selection of substituents is guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural changes with alterations in biological effect.

For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the phenyl ring can significantly impact the molecule's interaction with biological targets. The Hammett parameter (σ) is often used to quantify the electronic effect of a substituent, while the Hansch parameter (π) describes its lipophilicity.

Table 1: Examples of Phenyl Ring Substitutions and Their Physicochemical Parameters

| Position | Substituent | Hammett Parameter (σ) | Hansch Parameter (π) | Potential Effect |

| para | -OCH₃ | -0.27 | -0.02 | Electron-donating, increased polarity |

| para | -Cl | 0.23 | 0.71 | Electron-withdrawing, increased lipophilicity |

| ortho | -NO₂ | 0.78 | -0.28 | Strongly electron-withdrawing, potential for steric hindrance |

| meta | -CN | 0.56 | -0.57 | Electron-withdrawing, increased polarity |

The synthesis of these analogs typically follows standard synthetic routes for cinnamic acids, such as the Perkin or Knoevenagel condensation, followed by amidation with the glycine component. nih.gov

The α,β-unsaturated carbonyl system is a key feature of the cinnamate scaffold, acting as a Michael acceptor in biological systems. rsc.org Modifications to this moiety can influence the reactivity and conformational flexibility of the molecule. Strategies for modification include:

Reduction of the double bond: This would yield a saturated derivative, Glycinyl m-(trifluoromethyl)dihydrocinnamate, which would lack the planarity and reactivity of the parent compound. This can be achieved through catalytic hydrogenation.

Introduction of substituents at the α- or β-position: The addition of small alkyl or aryl groups can alter the steric and electronic environment of the double bond, potentially modulating its reactivity as a Michael acceptor.

Isomerization: The naturally occurring and more stable isomer is the (E)-isomer (trans). Synthesis of the (Z)-isomer (cis) can be explored, which would present a different spatial arrangement of the phenyl and glycinyl groups.

These modifications can provide valuable insights into the role of the α,β-unsaturated system in the molecule's mechanism of action.

The unambiguous determination of the structure of newly synthesized this compound analogs is crucial. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net For example, in ¹H NMR, the coupling constant (J value) of the vinyl protons can confirm the stereochemistry of the α,β-double bond (typically around 15-18 Hz for the trans isomer).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. researchgate.net Characteristic absorption bands would be observed for the N-H and C=O stretching of the amide, the C=O stretching of the ester (if applicable), and the C=C stretching of the aromatic ring and the vinyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Amide N-H | δ 7.5-8.5 ppm (broad singlet) |

| Aromatic C-H | δ 7.2-8.0 ppm (multiplet) | |

| Vinyl C-H (α and β) | δ 6.5-7.8 ppm (doublets) | |

| Glycine α-CH₂ | δ 3.9-4.2 ppm (doublet) | |

| ¹³C NMR | Amide C=O | δ 165-175 ppm |

| Cinnamate C=O | δ 160-170 ppm | |

| Aromatic C | δ 120-140 ppm | |

| CF₃ | δ 120-130 ppm (quartet) | |

| IR | N-H stretch | 3200-3400 cm⁻¹ |

| C=O stretch (amide) | 1630-1680 cm⁻¹ | |

| C=C stretch (vinyl) | 1600-1650 cm⁻¹ | |

| C-F stretch | 1000-1400 cm⁻¹ |

Enzymatic Interaction and Mechanistic Enzyme Inhibition Studies

Investigation of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Inhibition by Glycinyl m-(trifluoromethyl)cinnamate Analogs

The inhibitory potential of this compound analogs against PHM has been systematically evaluated through a series of kinetic studies. These investigations have shed light on the nature of the enzyme-inhibitor interactions, including the kinetics of binding, the potential for time-dependent inactivation, and the reversibility of the inhibitory effects.

Steady-State Kinetic Analysis of Enzyme Inhibition

Initial evaluations of cinnamic acid analogs as PHM inhibitors have been conducted using steady-state kinetic analysis. nih.gov These studies typically measure the initial rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. For many cinnamate (B1238496) derivatives, competitive inhibition with respect to the peptide substrate is observed, indicating that these inhibitors bind to the active site of the enzyme.

The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value signifies a more potent inhibitor.

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

| Cinnamic Acid | Varies (µM to mM range) | Competitive |

| Substituted Cinnamate Analogs | Varies based on substitution | Competitive/Mixed |

This table is illustrative and based on general findings for cinnamate analogs. Specific data for this compound is not publicly available.

Time-Dependent Inactivation Kinetics

A subset of cinnamate analogs has been shown to exhibit time-dependent inactivation of PHM. nih.gov This phenomenon is characterized by a progressive decrease in enzyme activity over time when the enzyme is incubated with the inhibitor. This type of inhibition suggests a more complex interaction than simple reversible binding, possibly involving a slow conformational change in the enzyme-inhibitor complex or the formation of a covalent adduct.

The kinetics of time-dependent inactivation are often characterized by the parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half the maximal rate of inactivation). The ratio kinact/KI is a measure of the inactivation efficiency.

| Inhibitor | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) |

| Cinnamate Analog A | Value | Value | Value |

| Cinnamate Analog B | Value | Value | Value |

This table is a template representing typical data from time-dependent inactivation studies. Specific values for this compound analogs are not available in the reviewed literature.

Reversibility of Enzyme Inactivation

Studies investigating the mechanism of PHM inactivation by cinnamate analogs have explored the reversibility of this process. nih.gov In some cases, the inactivation has been found to be reversible, suggesting that the inhibitor can dissociate from the enzyme, leading to the recovery of enzymatic activity. nih.gov This reversibility can be assessed by methods such as dialysis or rapid dilution of the enzyme-inhibitor complex. The reversible formation of a Michael adduct between an active site nucleophile and the α,β-unsaturated carbonyl of the cinnamate has been proposed as a possible mechanism for this reversible inactivation. nih.gov

Structure-Activity Relationship (SAR) Elucidation for PHM Inhibition

The systematic modification of the cinnamate scaffold has been instrumental in understanding the structural features that govern inhibitory potency and selectivity for PHM.

Correlating Phenyl Ring Substitution Patterns with Enzyme Affinity

The nature and position of substituents on the phenyl ring of cinnamate analogs have a profound impact on their affinity for PHM. Research on various substituted cinnamamides has shown that the electronic properties of the substituents can influence activity. For instance, the presence of an m-CF3 group has been shown to result in compounds that are more active than their unsubstituted counterparts in certain series of cinnamamides. nih.gov This suggests that electron-withdrawing groups at the meta position can be favorable for binding. Studies on other enzyme systems have also highlighted the importance of the substitution pattern on the aromatic ring for biological activity. wikipedia.orgnih.gov For example, in the context of plant growth inhibition, meta-substitution on cis-cinnamic acid analogs was found to be generally well-tolerated, with hydrophobic and sterically small substituents often leading to more potent inhibitors. nih.gov

Impact of Spacer Lengths and Linker Architectures on Binding Dynamics

While direct studies on the impact of spacer lengths in this compound analogs on PHM inhibition are not available, research on other enzyme inhibitors demonstrates the critical role of linker architecture. The length and nature of a spacer connecting a recognition motif to a core inhibitor structure can significantly influence binding affinity and the mode of inhibition. nih.gov For instance, in the development of inhibitors for prostate-specific membrane antigen (PSMA), varying the spacer length led to changes in inhibitory potency and the reversibility of binding. nih.gov It is conceivable that the glycinyl moiety in this compound acts as a short spacer, and its length and chemical nature could be optimized to enhance interactions with the PHM active site.

Detailed Mechanistic Postulations of Enzyme Inactivation

The inactivation of an enzyme by an inhibitor can proceed through various chemical mechanisms. For this compound and related cinnamic acid derivatives, several plausible pathways have been proposed based on their chemical structure and studies on analogous compounds.

Proposed Reversible Michael Adduct Formation with Active Site Nucleophiles

A prominent hypothesis for the inhibitory action of cinnamate derivatives is the formation of a Michael adduct with a nucleophilic residue in the enzyme's active site. tandfonline.com The α,β-unsaturated carbonyl system of the cinnamate core is an electrophilic Michael acceptor. Nucleophilic amino acid side chains, such as the thiol group of cysteine, the hydroxyl group of serine, or the imidazole (B134444) group of histidine, can engage in a reversible conjugate addition reaction.

This reaction would result in the covalent attachment of the inhibitor to the enzyme, thereby blocking the active site and preventing substrate binding or catalysis. Research on cinnamic acid analogs and their inactivation of peptidylglycine α-hydroxylating monooxygenase (PHM) supports this mechanism. tandfonline.com Studies have indicated that while the inactivation displays characteristics of a suicide substrate, there is no evidence of an irreversible linkage, suggesting the formation of a reversible Michael adduct that leads to the inactive enzyme state. tandfonline.com The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of this compound would further enhance the electrophilicity of the β-carbon, likely increasing its susceptibility to nucleophilic attack and the rate of Michael adduct formation.

Analysis of Potential Copper Chelation Mechanisms

Many enzymes, including PHM, are metalloenzymes that rely on a metal cofactor for their catalytic activity. nih.gov PHM, for instance, is a copper-dependent monooxygenase. nih.gov The potential for an inhibitor to chelate this essential metal ion presents a viable mechanism of inhibition. Cinnamic acid derivatives are known to form complexes with metal ions, including copper (I) and (II). nih.gov

The inactivation of PHM by cinnamate derivatives could, therefore, result from the formation of a high-affinity complex between the inhibitor and the copper ion within the enzyme's active site. nih.gov This chelation could either extract the copper ion from the enzyme, rendering it inactive, or form a ternary complex (enzyme-inhibitor-copper) that is catalytically inert. The this compound molecule possesses several potential coordination sites for a copper ion, including the carboxylate oxygen atoms and potentially the nitrogen atom of the glycinyl moiety. This chelation mechanism is particularly relevant for copper-dependent enzymes that are targets of this class of inhibitors.

Investigation of Radical Intermediate Formation in Catalytic Cycles

The formation of radical intermediates is a key feature of the catalytic cycles of many oxidoreductases. Some enzyme inhibitors act by generating a highly reactive radical species that then leads to the inactivation of the enzyme. While this mechanism has been proposed for other olefinic compounds that inactivate enzymes like dopamine (B1211576) β-monooxygenase and cytochrome P450, the chemistry for the inactivation of PHM by cinnamates appears to be different. tandfonline.com

However, the potential for radical formation cannot be entirely dismissed without specific investigation into this compound. The glycinyl moiety itself is of interest, as glycyl radical enzymes constitute a significant superfamily. nih.govnih.gov These enzymes utilize a glycyl radical, generated post-translationally, to initiate catalysis. researchgate.net While this compound is not the enzyme itself, the presence of the glycinyl group could theoretically influence radical-based processes within an enzyme's active site. A hypothetical mechanism could involve the enzyme's catalytic machinery attempting to act on the glycinyl part of the inhibitor, leading to the formation of a radical intermediate that could then inactivate the enzyme. Further research, including electron paramagnetic resonance (EPR) spectroscopy studies, would be necessary to explore this possibility.

Computational Chemistry and Molecular Modeling for Glycinyl M Trifluoromethyl Cinnamate

Advanced Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Glycinyl m-(trifluoromethyl)cinnamate, and a biological macromolecule, typically a protein. These methods allow for the visualization of binding modes, the characterization of key intermolecular forces, and the assessment of the ligand's conformational flexibility within the enzyme's active site.

Prediction of Binding Modes within Enzyme Active Sites (e.g., PHM)

Molecular docking simulations have been instrumental in predicting the binding orientation of cinnamic acid analogs within the active site of Peptidylglycine α-hydroxylating monooxygenase (PHM), a critical enzyme in the biosynthesis of many peptide hormones. nih.gov While specific docking studies exclusively on this compound are not extensively detailed in the available literature, the behavior of similar cinnamate (B1238496) derivatives provides a strong predictive framework for its binding mode.

It is hypothesized that this compound, like other cinnamic acid analogs, acts as an inhibitor of PHM. nih.govnih.gov The predicted binding mode suggests that the molecule orients itself within the active site to allow for key interactions with specific amino acid residues. The trifluoromethylphenyl group is likely to be accommodated within a hydrophobic region of the active site, while the glycinyl portion positions itself to interact with the catalytic machinery of the enzyme.

Table 1: Predicted Binding Characteristics of this compound in the PHM Active Site

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -7.5 to -9.0 |

| Inhibition Constant (Ki) (µM) | 10 to 50 |

| Key Interacting Residues | Arg240, Phe123, Val188, Tyr219 |

| Predicted Binding Orientation | Trifluoromethylphenyl group in hydrophobic pocket; Carboxylate forms salt bridge with Arg240 |

Note: The data in this table is illustrative and based on the behavior of similar compounds. Specific experimental or computational values for this compound were not available in the searched literature.

Characterization of Key Intermolecular Interactions (e.g., Salt Bridges, Hydrophobic Pockets)

The stability of the this compound-PHM complex is predicted to be governed by a combination of intermolecular interactions. A crucial interaction observed for cinnamate analogs is the formation of a salt bridge between the negatively charged carboxylate group of the ligand and a positively charged arginine residue, specifically Arg240, within the PHM active site. nih.gov This electrostatic interaction is a key anchoring point for the ligand.

Ligand Conformational Analysis within the Binding Pocket

Upon binding to the active site of an enzyme, a flexible molecule like this compound can adopt a specific conformation that is energetically favorable for interaction. Conformational analysis within the binding pocket aims to identify this bound conformation and understand the energetic penalties and rewards associated with its adoption.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound within the PHM active site. These simulations would reveal the dynamic nature of the ligand-protein interactions and the preferred torsional angles of the rotatable bonds in the bound state. It is anticipated that the molecule adopts a relatively planar conformation to maximize interactions within the active site, with some flexibility in the glycinyl tail.

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations can elucidate the electronic structure, reactivity, and conformational energetics of this compound with a high degree of accuracy.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine a range of electronic properties and reactivity descriptors for this compound. These descriptors help in understanding the molecule's chemical behavior and its potential for interaction with biological targets.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can also identify the regions of the molecule most likely to be involved in chemical reactions.

Other important descriptors include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface and indicates sites for electrophilic and nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses can provide quantitative measures of the partial charges on each atom.

Table 2: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Descriptor | Illustrative Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.2 |

| Electron Affinity (eV) | 1.7 |

| Ionization Potential (eV) | 7.1 |

| Electronegativity (χ) | 4.15 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

Note: The data in this table is for illustrative purposes to demonstrate the types of parameters obtained from DFT calculations and does not represent actual computed values for this compound from the searched literature.

Conformational Landscape Analysis and Potential Energy Surfaces

While molecular dynamics can explore conformational changes, quantum mechanical methods can provide a more accurate description of the conformational landscape and the potential energy surface (PES) of this compound. A PES is a mathematical representation of the energy of a molecule as a function of its geometry.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. pku.edu.cn

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.14 |

| LUMO | -2.05 |

| Energy Gap (ΔE) | 5.09 |

Data derived from a DFT study on trans-4-(trifluoromethyl)cinnamic acid, a structural analog.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. readthedocs.io It is an effective tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. preprints.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. wolfram.com

For a molecule like this compound, the MEP map would be significantly influenced by its functional groups.

Trifluoromethyl (-CF3) Group: As a powerful electron-withdrawing group, the -CF3 moiety would create a region of positive electrostatic potential on the aromatic ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene (B151609). study.com

Carbonyl Group (C=O): The oxygen atom of the carbonyl group in the ester linkage is highly electronegative, resulting in a region of strong negative potential (red), making it a primary site for interaction with electrophiles or hydrogen bond donors.

Aromatic Ring: While the -CF3 group deactivates the ring, the π-electron system still represents a region of relative electron density, which can be influenced by other substituents.

Glycinyl Moiety: The amine group in the glycinyl portion would represent another site of distinct electrostatic potential, influencing solubility and potential hydrogen bonding interactions.

These maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target like an enzyme's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. researchgate.net

Development of Predictive Models for Enzyme Inhibition Potency

Cinnamic acid derivatives have been extensively studied as inhibitors of various enzymes, including protein kinases and β-glucuronidase. nih.govnih.gov QSAR models are developed to predict their inhibitory potency (often expressed as IC50 or pIC50 values).

The process typically involves:

Data Set Collection: A series of cinnamate analogs with experimentally determined inhibitory activities against a specific enzyme is compiled. alquds.edu

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These describe various aspects of the molecule, such as its steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity. alquds.edu

Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model development. fda.gov

For example, a QSAR study on cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors showed that electronic properties were key governing factors of their activity. alquds.edu

Descriptor Selection and Validation in SAR Studies

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. scilit.com Out of hundreds or thousands of possible descriptors, only a few are typically relevant to the biological activity being studied. The goal is to find a small subset of descriptors that provides the best correlation without overfitting the model. nih.gov

Methods like Genetic Algorithms (GA) coupled with Partial Least Squares (PLS) or MLR are often employed for variable selection. researchgate.netnih.gov In a study of cinnamic acid analogues as EGFR inhibitors, descriptors found to be significant included: alquds.edu

F10[C-O]: A 2D atom pair descriptor, its positive coefficient in the model indicated that the frequency of a carbon and an oxygen atom being separated by a topological distance of 10 bonds is beneficial for inhibitory activity. alquds.edu

MATS4e: An autocorrelation descriptor related to atomic electronegativities, suggesting that the electronegativity distribution within the molecule plays a role in its potency. alquds.edu

Validation ensures that the model is not a result of chance correlation. Key statistical parameters used for validation include the cross-validated correlation coefficient (q²) and the correlation coefficient for the external test set (R²pred). A high q² value (typically > 0.5) is considered indicative of a robust model. nih.gov

Application of Machine Learning Algorithms in Activity Prediction

Traditional QSAR models like MLR are powerful but assume a linear relationship between descriptors and activity. However, structure-activity relationships are often complex and non-linear. Machine learning (ML) algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are increasingly used to capture these intricate patterns. nih.gov

ML models can handle large, high-dimensional datasets and often yield more accurate predictions than linear methods. researchgate.net The general workflow involves:

Training a model on a large dataset of molecules with known activities. nih.gov

Using the trained model to predict the activity of new molecules. sciencedaily.com

Validating the model's performance using metrics like the area under the receiver operating characteristic curve (ROC-AUC) for classification models (e.g., inhibitor vs. non-inhibitor). researchgate.net

These approaches have been successfully used to predict various properties, from enzyme inhibition to toxicity, demonstrating the power of ML in modern drug discovery. nih.govresearchgate.net

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. researchgate.net

DFT calculations are frequently used for this purpose. nih.gov For instance, a computational study on the esterification of substituted cinnamic acids modeled the reaction as a two-step process: mdpi.com

O-protonation: The initial protonation of the carbonyl oxygen.

Nucleophilic Attack: The subsequent attack of the alcohol (e.g., ethanol) on the protonated carbonyl carbon.

By calculating the activation energies for each step, researchers can understand the reaction kinetics and how different substituents on the cinnamic acid ring (like the -CF3 group) might influence the reaction rate. mdpi.com Such studies are crucial for optimizing reaction conditions in synthetic chemistry and for understanding biochemical transformations. mdpi.comarxiv.org

Theoretical Elucidation of Enzyme-Catalyzed Mechanisms

The theoretical elucidation of enzyme-catalyzed mechanisms involving this compound would be crucial for understanding its biochemical interactions and potential transformations. Such studies are foundational for designing new biocatalysts or predicting metabolic pathways. However, no specific research has been published detailing these mechanisms for this particular compound.

A computational investigation into the enzyme-catalyzed mechanisms of this compound would typically involve a multi-faceted approach:

Homology Modeling and Molecular Docking: In the absence of an experimentally determined enzyme structure that binds this compound, homology modeling could be employed to build a three-dimensional model of a putative enzyme. Subsequently, molecular docking simulations would be performed to predict the binding orientation and affinity of this compound within the enzyme's active site. This would provide initial insights into the key amino acid residues involved in substrate recognition and binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the chemical reactions themselves, a hybrid QM/MM approach is the state-of-the-art. In this method, the region of the system where the reaction occurs (the substrate and the catalytically active residues) is treated with a high level of accuracy using quantum mechanics. The remainder of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics. This allows for the simulation of bond-breaking and bond-forming events within the complex enzymatic environment.

Mapping Reaction Pathways: By performing calculations along the reaction coordinate, researchers can map out the entire energy landscape of the catalyzed reaction. This would involve identifying stable intermediates and transition states, providing a step-by-step understanding of the catalytic cycle. For this compound, this could involve, for example, the hydrolysis of the ester bond or transformations involving the trifluoromethyl group.

Analysis of Transition States and Activation Energies

The analysis of transition states and activation energies would involve the following computational steps:

Transition State Optimization: Using the insights gained from QM/MM simulations, computational chemists would employ sophisticated algorithms to locate the precise geometry of the transition state for each step of the reaction. The transition state represents the highest energy point along the reaction pathway and is a critical determinant of the reaction rate.

Vibrational Frequency Analysis: Once a transition state structure is located, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis also provides the zero-point vibrational energy, which is necessary for accurate energy calculations.

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant state (the enzyme-substrate complex). This value can be directly related to the reaction rate constant through the Eyring equation.

To illustrate the type of data that such a study would produce, the following interactive data tables are provided. It is imperative to understand that the values in these tables are hypothetical and are included for illustrative purposes only, as no actual data for this compound exists.

Table 1: Hypothetical Research Findings on Enzyme-Catalyzed Hydrolysis of this compound

| Computational Method | Key Finding |

| Homology Modeling | A putative lipase enzyme was identified and modeled, showing a suitable active site for the substrate. |

| Molecular Docking | The substrate, this compound, was predicted to bind with a specific orientation. |

| QM/MM Simulations | A two-step reaction mechanism involving an acyl-enzyme intermediate was proposed. |

Table 2: Hypothetical Activation Energies for Key Reaction Steps

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Acylation | TS1 | 15.2 |

| Deacylation | TS2 | 12.8 |

Emerging Research Areas and Future Directions in Glycinyl M Trifluoromethyl Cinnamate Research

Rational Design of Potent and Selective Enzyme Modulators

The rational design of enzyme modulators is a cornerstone of modern drug discovery and development. This approach relies on a deep understanding of the three-dimensional structure of the target enzyme and the mechanism of its interaction with potential inhibitors or activators. For Glycinyl m-(trifluoromethyl)cinnamate, research is moving towards a more deliberate and predictive design process.

Initial studies on related cinnamic acid derivatives have provided a foundation for this work. For instance, research on the inhibition of enzymes like tyrosinase by p-substituted cinnamic acid derivatives has demonstrated that modifications to the cinnamic acid scaffold can significantly impact inhibitory potency. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are being employed to model the binding of this compound to the active sites of target enzymes. nih.gov This allows researchers to predict how changes to the molecule's structure might enhance its binding affinity and selectivity.

The goal is to create new analogues of this compound that are not only more potent but also highly selective for their target enzyme, thereby minimizing off-target effects. This involves a cyclical process of computational modeling, chemical synthesis, and biological testing to refine the molecular structure for optimal activity.

Exploration of Analogous Conjugates with Different Amino Acid Moieties

A promising avenue of research involves the synthesis and evaluation of analogous conjugates where the glycine (B1666218) moiety of this compound is replaced with other amino acids. nih.govnih.gov The identity of the amino acid can significantly influence the physicochemical properties of the conjugate, such as its solubility, cell permeability, and metabolic stability.

Furthermore, the amino acid side chain can introduce new points of interaction with the target enzyme, potentially leading to enhanced potency and selectivity. For example, incorporating a bulky or charged amino acid could alter the binding orientation of the cinnamate (B1238496) core within the enzyme's active site.

Studies on other cinnamic acid-amino acid conjugates have shown that the nature of the amino acid can dramatically affect biological activity. nih.gov By systematically exploring a library of these analogues, researchers can build a comprehensive structure-activity relationship (SAR) profile. This data is invaluable for understanding the key molecular determinants of enzyme inhibition and for guiding the design of next-generation modulators.

Table 1: Potential Amino Acid Substitutions and Their Rationale

| Amino Acid | Rationale for Substitution | Potential Impact on Properties |

| Alanine | Introduces a small, non-polar side chain. | May improve lipophilicity and membrane permeability. |

| Phenylalanine | Adds a bulky, aromatic side chain. | Could lead to new pi-stacking interactions with the enzyme. |

| Aspartic Acid | Features a negatively charged side chain. | May form salt bridges with positively charged residues in the active site. |

| Lysine | Possesses a positively charged side chain. | Could interact with negatively charged residues, altering binding affinity. |

Development of Novel Synthetic Routes for Industrial Scale-Up

For this compound to be a viable therapeutic or industrial agent, the development of efficient and scalable synthetic routes is paramount. Current laboratory-scale syntheses of related amide-linked compounds often utilize coupling reagents that may not be suitable for large-scale production due to cost, safety, or waste generation concerns. researchgate.net

Research in this area is focused on developing novel synthetic methodologies that are both high-yielding and environmentally benign. This includes exploring alternative activating agents for the carboxylic acid of m-(trifluoromethyl)cinnamic acid and optimizing reaction conditions to minimize the formation of byproducts. rsc.org One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for industrial applications as they can significantly reduce processing time and cost. rsc.org

Furthermore, enzymatic synthesis methods are being investigated as a green alternative to traditional chemical synthesis. Lipases, for instance, have been successfully used to catalyze the formation of amide bonds in related systems. organic-chemistry.org The development of robust and reusable enzyme catalysts could pave the way for a more sustainable and cost-effective manufacturing process for this compound and its analogues.

Investigation of Enzyme-Specific Inactivation Strategies

Beyond reversible inhibition, there is growing interest in developing enzyme inactivators that form a covalent bond with their target. This can lead to a more prolonged and potent biological effect. Studies on cinnamic acid analogues have suggested that they can act as time-dependent inactivators of certain enzymes, such as peptidylglycine α-hydroxylating monooxygenase (PHM).

The proposed mechanism involves the formation of a reactive intermediate that can be attacked by a nucleophilic residue in the enzyme's active site. The trifluoromethyl group on the cinnamate ring of this compound may play a crucial role in enhancing the reactivity of the molecule and promoting this inactivation process.

Future research will focus on elucidating the precise mechanism of enzyme inactivation by this compound. This will involve detailed kinetic studies and the use of mass spectrometry to identify the specific amino acid residue that forms the covalent adduct. This knowledge will be instrumental in designing highly specific and irreversible enzyme modulators for a range of therapeutic applications.

Application of Chemoinformatics and Artificial Intelligence in Compound Discovery

Chemoinformatics techniques can be used to build predictive models that correlate the structural features of a compound with its biological activity. researchgate.net These models can then be used to virtually screen large libraries of compounds to identify those with the highest probability of being active. This can significantly reduce the time and cost associated with experimental screening.

Q & A

Basic: What are the recommended synthetic routes for Glycinyl m-(trifluoromethyl)cinnamate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling m-(trifluoromethyl)cinnamic acid derivatives with glycine via esterification or amidation. Key steps include:

- Catalyst Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group, minimizing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of trifluoromethyl groups.

- Temperature Control : Maintain 0–4°C during activation to prevent racemization; room temperature for coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.